methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 2-methyl-1H-indene-1,3(2H)-dione in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often involve refluxing in solvents like ethanol or acetic acid, with catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indeno[1,2-b]pyridine derivatives, such as:
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Pyridine-4-carboxylic acid derivatives
Uniqueness
Methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both indeno and pyridine rings, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H21NO3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H21NO3/c1-4-14-9-11-15(12-10-14)19-18(23(26)27-3)13(2)24-21-16-7-5-6-8-17(16)22(25)20(19)21/h5-12,19,24H,4H2,1-3H3 |
InChI Key |
TVNZVRNXLLEPQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C |
Origin of Product |
United States |
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